molecular formula C27H27Cl2N5O2 B1249749 SKS-927

SKS-927

Cat. No.: B1249749
M. Wt: 524.4 g/mol
InChI Key: ZJDFSJYCAFMEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SKS-927 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SKS-927 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro groups on the quinoline core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SKS-927 exerts its effects by inhibiting the activity of tyrosine-protein kinase SRC. SRC kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting SRC kinase, this compound can modulate these processes and provide therapeutic benefits in conditions like stroke and cardiovascular diseases. The compound specifically targets the SRC kinase pathway, leading to reduced vascular permeability and protection against ischemic injury .

Comparison with Similar Compounds

SKS-927 is similar to other SRC kinase inhibitors, such as SKI-606. Both compounds share a similar mechanism of action and have been shown to inhibit SRC kinase activity effectively. this compound has unique structural features, such as the presence of a cyano group and specific substitutions on the quinoline core, which may contribute to its distinct pharmacological profile .

Similar compounds include:

Properties

Molecular Formula

C27H27Cl2N5O2

Molecular Weight

524.4 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]quinoline-3-carbonitrile

InChI

InChI=1S/C27H27Cl2N5O2/c1-33-8-10-34(11-9-33)7-5-4-6-18-12-23-20(13-25(18)35-2)27(19(16-30)17-31-23)32-24-15-26(36-3)22(29)14-21(24)28/h12-15,17H,5,7-11H2,1-3H3,(H,31,32)

InChI Key

ZJDFSJYCAFMEGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC#CC2=CC3=NC=C(C(=C3C=C2OC)NC4=CC(=C(C=C4Cl)Cl)OC)C#N

Synonyms

4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(4-(4-methypiperazin-1-yl)but-1-ynyl)-3-quinolinecarbonitrile
SKS 927
SKS-927
SKS927

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.